Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride

Description

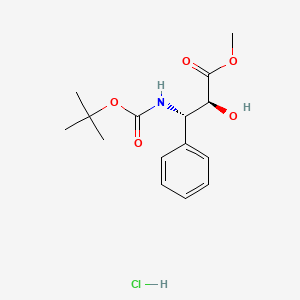

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is a chiral, protected amino acid derivative widely used in organic synthesis and pharmaceutical research. The compound features a stereochemically defined (2S,3S) configuration, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a phenyl-substituted isoserine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for applications in peptide synthesis, catalysis, and as a building block for bioactive molecules.

Properties

Molecular Formula |

C15H22ClNO5 |

|---|---|

Molecular Weight |

331.79 g/mol |

IUPAC Name |

methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H21NO5.ClH/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10;/h5-9,11-12,17H,1-4H3,(H,16,19);1H/t11-,12-;/m0./s1 |

InChI Key |

HFXUKFHUNMRGTG-FXMYHANSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride typically involves the following steps:

Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the chiral centers: The chiral centers are introduced through stereospecific reactions, such as asymmetric reduction or chiral auxiliary-based methods.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Anticancer Agents

One of the primary applications of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is in the synthesis of docetaxel, a well-known chemotherapeutic agent used to treat various cancers, including breast and lung cancer. The compound serves as a crucial intermediate in the semi-synthesis of docetaxel from baccatin III. The synthesis involves attaching this compound to a protected baccatin III backbone, which enhances the yield and efficiency of docetaxel production .

Table 1: Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Protection of hydroxyl groups on baccatin III. |

| 2 | Coupling with this compound. |

| 3 | Deprotection to yield docetaxel. |

1.2 Potential in Developing Novel Anticancer Drugs

Research has indicated that derivatives of Methyl (2S,3S)-N-Boc-3-Phenylisoserin may exhibit enhanced biological activity compared to traditional taxanes. These derivatives can be modified to improve their pharmacokinetic properties and reduce side effects associated with current chemotherapy treatments .

Pharmaceutical Formulations

2.1 Role as a Pharmaceutical Intermediate

This compound is utilized as an intermediate in the pharmaceutical industry for the development of various formulations. Its ability to be easily modified chemically allows for the creation of a range of bioactive compounds that can be tailored for specific therapeutic targets .

Table 2: Comparison of Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Drugs | Used in synthesizing docetaxel and its analogs. |

| Custom Drug Development | Serves as a versatile intermediate for creating tailored pharmaceuticals. |

Case Studies

3.1 Docetaxel Synthesis Case Study

A notable case study involved the optimization of the synthesis route for docetaxel using this compound as an intermediate. Researchers reported a significant increase in yield when employing this compound compared to previous methods that did not utilize it . The study highlighted the importance of optimizing reaction conditions such as temperature and solvent choice to maximize efficiency.

3.2 Development of Novel Taxane Analogues

Another study explored the synthesis of novel taxane analogues using this compound as a starting material. These analogues demonstrated improved efficacy against cancer cell lines resistant to standard treatments, indicating potential for further development into clinically relevant therapies .

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s Boc protecting group also plays a role in modulating its reactivity and stability during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The Boc-protected compound is most directly comparable to its N-Benzoyl analog, Methyl (2S,3S)-N-Benzoyl-3-Phenylisoserin hydrochloride (CAS: 144541-45-7), which is well-documented in the provided evidence. Below is a detailed comparison:

Structural and Physicochemical Properties

Advantages and Limitations

Research Findings and Industrial Relevance

- Chiral Synthesis : Asymmetric hydrogenation () ensures high enantiomeric purity for both compounds, critical for bioactive molecule production.

Biological Activity

Methyl (2S,3S)-N-Boc-3-Phenylisoserin hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- CAS Number : 158830-39-8

The compound is classified under lipids and is often used in synthetic organic chemistry as an intermediate for various bioactive molecules.

This compound exhibits several biological activities that can be attributed to its structural features. The presence of the phenyl group and the N-Boc (tert-butoxycarbonyl) protection plays a crucial role in its interaction with biological targets.

- Antineoplastic Properties : Research indicates that derivatives of phenylisoserine exhibit antitumor activity. For instance, compounds similar to methyl (2S,3S)-N-Boc-3-Phenylisoserin are used in the synthesis of docetaxel, a well-known anticancer drug .

- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens, including resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Activity

In a study focusing on the synthesis of taxane derivatives, researchers found that methyl (2S,3S)-N-Boc-3-Phenylisoserin derivatives demonstrated significant cytotoxicity against cancer cell lines, including HeLa and A549 cells. The IC50 values indicated potent antiproliferative effects, suggesting potential for development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl (2S,3S)-N-Boc-3-Phenylisoserin | HeLa | 12.5 |

| Methyl (2S,3S)-N-Boc-3-Phenylisoserin | A549 | 15.0 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Methyl (2S,3S)-N-Boc-3-Phenylisoserin | MRSA | 64 |

| Methyl (2S,3S)-N-Boc-3-Phenylisoserin | E. coli | 32 |

In Silico Studies

Computational studies have also been employed to predict the binding affinity of methyl (2S,3S)-N-Boc-3-Phenylisoserin to various target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest strong interactions with key regulatory proteins, which may elucidate the compound's mechanism of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.